molecular formula C13H22N2O3 B2639161 tert-Butyl 7-methoxy-2,6-diazaspiro[3.5]non-6-ene-2-carboxylate CAS No. 2137732-44-4

tert-Butyl 7-methoxy-2,6-diazaspiro[3.5]non-6-ene-2-carboxylate

Cat. No.: B2639161
CAS No.: 2137732-44-4
M. Wt: 254.33
InChI Key: VSIUBIZDMHJESE-UHFFFAOYSA-N
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Description

tert-Butyl 7-methoxy-2,6-diazaspiro[3.5]non-6-ene-2-carboxylate: is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-methoxy-2,6-diazaspiro[3.5]non-6-ene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a ketone or aldehyde under acidic or basic conditions to form the spirocyclic intermediate.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via esterification or alkylation reactions. tert-Butyl esters are often formed by reacting the carboxylic acid intermediate with tert-butyl alcohol in the presence of an acid catalyst.

    Methoxylation: The methoxy group is introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 7-methoxy-2,6-diazaspiro[3.5]non-6-ene-2-carboxylate can undergo oxidation reactions, particularly at the methoxy group or the spirocyclic nitrogen atoms. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reduction reactions can target the spirocyclic ring or the ester group. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group or the ester moiety. Reagents like sodium methoxide or potassium tert-butoxide are commonly employed.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 7-methoxy-2,6-diazaspiro[3.5]non-6-ene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in the development of novel organic compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its unique structural features. It may serve as a ligand in biochemical assays or as a probe in molecular biology experiments.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its spirocyclic core is of interest for the design of new drugs, particularly those targeting neurological or psychiatric disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 7-methoxy-2,6-diazaspiro[3.5]non-6-ene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
  • tert-Butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate

Uniqueness

tert-Butyl 7-methoxy-2,6-diazaspiro[3.5]non-6-ene-2-carboxylate is unique due to the presence of the methoxy group and the specific positioning of the spirocyclic nitrogen atoms. These features confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of tert-Butyl 7-methoxy-2,6-diazaspiro[35]non-6-ene-2-carboxylate, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

tert-butyl 7-methoxy-2,8-diazaspiro[3.5]non-7-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(16)15-8-13(9-15)6-5-10(17-4)14-7-13/h5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIUBIZDMHJESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(=NC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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